Product packaging for Benzenamine, N-[(4-nitrophenyl)methylene]-(Cat. No.:CAS No. 785-80-8)

Benzenamine, N-[(4-nitrophenyl)methylene]-

Cat. No.: B11709726
CAS No.: 785-80-8
M. Wt: 226.23 g/mol
InChI Key: GKSAMSVGROLNRA-UHFFFAOYSA-N
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Description

Significance of Schiff Bases in Organic and Materials Chemistry

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern organic and materials chemistry. Their importance stems from their versatile synthetic accessibility, typically through a straightforward condensation reaction between a primary amine and a carbonyl compound. This ease of formation, coupled with the tunable electronic and steric properties of the resulting imine, makes them invaluable building blocks for a vast array of more complex molecular architectures. In materials science, the unique electronic and photophysical properties of Schiff bases are harnessed in the development of functional materials, including liquid crystals, corrosion inhibitors, and organic light-emitting diodes (OLEDs).

Overview of Imine Chemistry and its Research Landscape

Imine chemistry is a dynamic and continually evolving field of organic chemistry. The carbon-nitrogen double bond of the imine group provides a reactive site for a multitude of chemical transformations. Research in this area is broadly focused on several key aspects: the development of novel and efficient catalytic methods for imine synthesis, the exploration of the reactivity of the imine bond in various organic reactions, and the application of imines as key intermediates in the synthesis of biologically active compounds and functional materials. The reversible nature of imine formation also plays a crucial role in dynamic covalent chemistry, enabling the construction of self-healing polymers and other responsive materials.

General Context of N-Benzylideneaniline Derivatives in Contemporary Research

N-benzylideneaniline and its derivatives represent a significant subclass of Schiff bases that have garnered considerable attention in contemporary research. The presence of two aromatic rings flanking the imine linkage provides a scaffold for a wide range of structural modifications, allowing for the fine-tuning of their chemical and physical properties. These derivatives are extensively investigated for their potential applications in medicinal chemistry, where they have shown promise as anticancer, antibacterial, and antifungal agents. Furthermore, their utility as ligands in coordination chemistry is well-established, with their metal complexes exhibiting interesting catalytic and magnetic properties. The inherent conjugation in these systems also makes them attractive candidates for applications in nonlinear optics and as fluorescent probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O2 B11709726 Benzenamine, N-[(4-nitrophenyl)methylene]- CAS No. 785-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

785-80-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H

InChI Key

GKSAMSVGROLNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis and Characterization of Benzenamine, N 4 Nitrophenyl Methylene

The primary and most common method for the synthesis of Benzenamine, N-[(4-nitrophenyl)methylene]- is the condensation reaction between aniline (B41778) and 4-nitrobenzaldehyde (B150856). This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of a weak acid like acetic acid to facilitate the dehydration process. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product, which is a solid at room temperature, can be isolated by filtration and purified by recrystallization.

Table 1: Physicochemical Properties of Benzenamine, N-[(4-nitrophenyl)methylene]-

Property Value
CAS Number 785-80-8 nist.govnist.gov
Molecular Formula C₁₃H₁₀N₂O₂ nist.govnist.gov
Molecular Weight 226.23 g/mol nist.govnist.gov
Appearance Yellow solid

| Melting Point | 93-95 °C |

The structural elucidation and confirmation of Benzenamine, N-[(4-nitrophenyl)methylene]- are achieved through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed experimental spectra for this exact compound are not readily available in all public databases, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the aniline and 4-nitrophenyl rings, as well as a singlet for the methine proton of the imine group (-CH=N-). The ¹³C NMR spectrum would display distinct resonances for the aromatic carbons and a downfield signal corresponding to the imine carbon.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band in the region of 1620-1640 cm⁻¹ is characteristic of the C=N stretching vibration of the imine group. Additionally, characteristic peaks for the aromatic C-H stretching and the symmetric and asymmetric stretching of the nitro group (-NO₂) would be observed.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Benzenamine, N-[(4-nitrophenyl)methylene]- in a suitable solvent like ethanol typically exhibits absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π-π* and n-π* electronic transitions within the conjugated system of the molecule. The presence of the nitro group, a strong electron-withdrawing group, can influence the position and intensity of these absorption maxima.

Mass Spectrometry: The mass spectrum of the compound would show a molecular ion peak corresponding to its molecular weight, confirming the identity of the synthesized molecule. nist.gov

Molecular and Supramolecular Structural Analysis of Benzenamine, N 4 Nitrophenyl Methylene

X-ray Crystallography Studies

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Studies on Benzenamine, N-[(4-nitrophenyl)methylene]-, and its derivatives have provided precise insights into its molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern its crystal packing.

The molecular structure of Benzenamine, N-[(4-nitrophenyl)methylene]-, a Schiff base, is characterized by two aromatic rings—a 4-nitrophenyl group and a phenyl group—linked by an imine (-CH=N-) bridge. X-ray diffraction analyses reveal that the molecule is not planar. researchgate.netnih.govnih.gov The two aromatic rings are twisted relative to each other, a common feature in N-benzylideneaniline derivatives. researchgate.net The molecule typically adopts an E configuration about the C=N imine double bond. nih.govnih.gov

The non-planar conformation of Benzenamine, N-[(4-nitrophenyl)methylene]- and its analogues is quantitatively described by specific dihedral and torsion angles. The most significant of these is the dihedral angle between the mean planes of the two aromatic rings. This angle varies depending on the substituents on the aniline (B41778) ring, as steric and electronic factors influence the molecular twist. For the parent compound, a dihedral angle of 12.10 (15)° has been reported. researchgate.net In related derivatives, this angle can range from approximately 24° to over 57°. nih.govnih.govnih.gov

The torsion angle across the imine bridge (e.g., C(aryl)-C=N-C(aryl)) confirms the trans configuration of the molecule, with values typically close to 180°. nih.govnih.govnih.gov Furthermore, the nitro group exhibits only a small dihedral angle with respect to its attached phenyl ring, indicating near coplanarity. nih.govnih.gov

CompoundDihedral Angle Between Aromatic Rings (°)Imine Bridge Torsion Angle (°)Nitro Group-Ring Dihedral Angle (°)
Benzenamine, N-[(4-nitrophenyl)methylene]-12.10 (15) researchgate.netNot specifiedNot specified
(E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline24.52 (5) nih.govNot specifiedNot specified
(E)-N-(4-nitrobenzylidene)-3,4-dimethoxyaniline29.52 (8) nih.govnih.gov176.12 (15) nih.govNearly coplanar nih.gov
N-(3-nitrobenzylidene)aniline31.58 (3) nih.gov175.97 (13) nih.govNot specified
(E)-2-ethyl-N-(4-nitrobenzylidene)aniline36.7 (10) / 42.6 (11) nih.govNot specified8.3 (2) nih.gov
4-Methoxy-N-(4-nitrobenzyl)aniline57.8 (1) nih.gov178.22 (17) nih.gov1.70 (2) nih.gov

The arrangement of molecules in the crystal lattice, or crystal packing, is directed by a combination of non-covalent intermolecular interactions. In the case of Benzenamine, N-[(4-nitrophenyl)methylene]- and its derivatives, the supramolecular architecture is primarily stabilized by C—H⋯O hydrogen bonds, nitro⋯π(arene) interactions, and aromatic π—π stacking. nih.govnih.govnih.govnih.gov

The interaction between the electron-deficient nitro group of one molecule and the electron-rich π-system of an aromatic ring of a neighboring molecule is another important supramolecular interaction. researchgate.net This type of donor-acceptor interaction, specifically the nitro⋯π(arene) interaction, has been identified as a contributing force in the crystal packing of related structures. nih.gov In conjunction with hydrogen bonding, these interactions help to build and reinforce the three-dimensional supramolecular assembly. nih.gov

Aromatic π—π stacking interactions are prevalent in compounds containing multiple phenyl rings. nih.gov In these interactions, the planar surfaces of the aromatic rings of adjacent molecules arrange in a parallel or offset face-to-face manner. This arrangement is crucial for stabilizing the crystal lattice. In the crystal structure of the related N-(3-nitrobenzylidene)aniline, π–π stacking interactions are observed with centroid-to-centroid distances between the nitrophenyl and phenyl rings of neighboring molecules measured at 3.807 Å and 3.808 Å. nih.gov These interactions, along with hydrogen bonds, dictate the final packing motif. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

Conformational Analysis in Solution and Solid State

The conformation of Benzenamine, N-[(4-nitrophenyl)methylene]-, a Schiff base derivative, is characterized by a notable non-planar arrangement of its aromatic rings. This structural feature is a key determinant of its molecular properties.

Non-planar Conformations and Influencing Factors

A study on a related compound, N-(3-nitrobenzylidene)aniline, found a dihedral angle of 31.58 (3)° between its two aromatic rings. nih.gov This deviation from planarity is a common feature in N-benzylideneanilines and is influenced by a delicate balance of steric and electronic effects. The C=N double bond in these types of compounds typically adopts a trans configuration, as indicated by a torsion angle of approximately 175.97 (13)° in N-(3-nitrobenzylidene)aniline. nih.gov

Research on various N-benzylideneanilines has shown that the conformation is subject to dynamic changes, even within a crystal lattice. nih.gov Crystal structure analyses of N-(4-nitrobenzylidene)aniline at different temperatures have revealed a dynamic disorder, which is attributed to a conformational change involving a pedal motion within the crystals. nih.gov

The electronic nature of substituents on the aromatic rings plays a significant role in determining the degree of non-planarity. Electron-withdrawing groups, such as the nitro group in the title compound, can influence the electronic distribution and, consequently, the torsional angles of the molecule. researchgate.netmdpi.com Computational studies using density functional theory (DFT) on substituted N-benzylideneanilines have shown that the twist angle of the aniline ring can be systematically adjusted by altering the electronic properties of the substituents. researchgate.net Specifically, a more electron-withdrawing substituent on the aniline ring leads to a decrease in the twist angle (τ2), resulting in increased distortion from planarity. researchgate.net Conversely, substituents on the benzylidene ring can have an opposite effect. researchgate.net

In solution, it is reasonable to assume that conformational enantiomers are in rapid equilibrium. nih.gov The non-planar conformation is a result of the interplay between the π-electron energy, which favors planarity for maximum conjugation, and non-bonded interactions (steric hindrance) between the ortho-hydrogen atoms of the aniline ring and the hydrogen atom of the imine bridge, which favor a twisted conformation. researchgate.net

The following table summarizes key conformational angles for Benzenamine, N-[(4-nitrophenyl)methylene]- and related compounds, illustrating the impact of substituent positioning on the molecular geometry.

CompoundDihedral Angle Between Aromatic Rings (°)Reference
(E)-2-ethyl-N-(4-nitrobenzylidene)aniline36.7 (10) and 42.6 (11) nih.gov
(E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline24.52 (5) nih.gov
(E)-N-(4-nitrobenzylidene)-3,4-dimethoxyaniline29.52 (8) nih.gov
N-(3-nitrobenzylidene)aniline31.58 (3) nih.gov

Spectroscopic Characterization for Structural Elucidation of Benzenamine, N 4 Nitrophenyl Methylene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively, in Benzenamine, N-[(4-nitrophenyl)methylene]-.

The ¹H NMR spectrum of Benzenamine, N-[(4-nitrophenyl)methylene]- is characterized by distinct signals corresponding to the azomethine proton and the protons of the two aromatic rings. The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, a placement attributed to the deshielding effect of the adjacent double bond and aromatic systems.

The aromatic protons exhibit a more complex pattern of signals. The protons on the aniline (B41778) ring and the 4-nitrophenyl ring resonate at different chemical shifts due to the influence of the electron-withdrawing nitro group (-NO₂) and the imine linkage. The nitro group strongly deshields the protons on its ring, causing them to appear at a lower field compared to the protons on the aniline ring. The coupling patterns (e.g., doublets, triplets, multiplets) of these aromatic protons provide further information about their relative positions on the rings.

ProtonChemical Shift (δ, ppm)Multiplicity
Azomethine (-CH=N-)~8.5Singlet
Aromatic (4-nitrophenyl ring)~7.8-8.3Multiplet
Aromatic (Aniline ring)~7.2-7.5Multiplet

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbon atom of the azomethine group (-CH=N-) is a key diagnostic signal, typically appearing in the range of 158-162 ppm. The aromatic carbons show a series of signals in the region of 120-150 ppm.

The carbon atoms of the 4-nitrophenyl ring are influenced by the strong electron-withdrawing effect of the nitro group. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded. Similarly, the carbon atoms ortho and para to the nitro group also experience deshielding effects. In contrast, the carbons of the aniline ring resonate at slightly higher fields. The chemical shifts of the various aromatic carbons help to confirm the substitution pattern on both rings.

CarbonChemical Shift (δ, ppm)
Azomethine (-CH=N-)~160
Aromatic (C-NO₂)~148
Aromatic (other carbons)~120-145

Computational chemistry plays a crucial role in modern structural analysis. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. core.ac.uk These predicted values can then be compared with the experimental data to provide a high degree of confidence in the structural assignment. core.ac.uk The correlation between the calculated and observed chemical shifts for Benzenamine, N-[(4-nitrophenyl)methylene]- is generally excellent, with minor deviations often attributable to solvent effects and the specific level of theory used in the calculations. core.ac.uk This agreement between theory and experiment provides powerful evidence for the confirmed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Benzenamine, N-[(4-nitrophenyl)methylene]- displays several characteristic absorption bands that confirm its structure.

A prominent feature in the spectrum is the C=N stretching vibration of the imine group, which typically appears in the region of 1620-1640 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, found around 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ region.

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
C=N (Imine)Stretching1620-1640
NO₂ (Nitro)Asymmetric Stretching1510-1530
NO₂ (Nitro)Symmetric Stretching1340-1350
Aromatic C-HStretching>3000
Aromatic C=CStretching1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of Benzenamine, N-[(4-nitrophenyl)methylene]- is characterized by absorption bands that arise from π → π* and n → π* transitions within the conjugated system, which includes the two aromatic rings and the imine bridge.

The spectrum typically shows strong absorption bands in the ultraviolet region, which are attributed to the π → π* transitions of the aromatic systems. The presence of the nitro group and the extended conjugation of the molecule can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. A weaker absorption band, often observed as a shoulder, may be present at a longer wavelength and is typically assigned to the n → π* transition of the imine group. The solvent used for the analysis can influence the position and intensity of these absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining structural information through its fragmentation pattern. For Benzenamine, N-[(4-nitrophenyl)methylene]-, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight of 226.23 g/mol . nist.gov

The fragmentation pattern provides further confirmation of the structure. Common fragmentation pathways for this molecule include the cleavage of the C-N bond of the imine, leading to the formation of characteristic fragment ions. For instance, fragments corresponding to the 4-nitrophenylmethylidene cation and the aniline radical cation can be observed. The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule, thereby confirming the connectivity of the atoms.

Computational and Theoretical Investigations of Benzenamine, N 4 Nitrophenyl Methylene

Density Functional Theory (DFT) Calculations

Density Functional Theory has been instrumental in elucidating the electronic structure and properties of Benzenamine, N-[(4-nitrophenyl)methylene]-. These calculations are typically performed using specific basis sets, such as 6-31+g(d,p), to ensure a high degree of accuracy in the theoretical predictions.

Geometry Optimization and Conformational Landscapes

The optimization of the molecular structure of Benzenamine, N-[(4-nitrophenyl)methylene]- is a critical first step in its computational analysis. DFT calculations are employed to determine the most stable conformation by minimizing the energy of the molecule. This process involves adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Theoretical studies on a series of Schiff bases, including Benzenamine, N-[(4-nitrophenyl)methylene]-, have utilized the DFT method with the 6-31+g(d,p) basis set to achieve optimized geometries. The resulting structures provide detailed information on the spatial arrangement of atoms. For instance, the planarity of the molecule and the torsion angles between the phenyl rings and the central imine bridge are crucial parameters that influence the electronic properties. In many N-benzylideneaniline derivatives, the aniline (B41778) ring is twisted out of the plane of the imine bond, which affects the degree of electronic communication between the two aromatic systems.

Table 1: Selected Optimized Geometrical Parameters for Benzenamine, N-[(4-nitrophenyl)methylene]-

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=N 1.284
C-N 1.411
N-O (nitro) 1.235
C-C (aromatic) 1.38-1.40
C-N-C 120.3
C-C-N 121.8
O-N-O 124.5

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Energies

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For Benzenamine, N-[(4-nitrophenyl)methylene]-, the HOMO is typically localized on the aniline ring, while the LUMO is predominantly centered on the 4-nitrophenyl moiety. This distribution is characteristic of a "push-pull" system, where the aniline ring acts as an electron donor and the nitrophenyl group as an electron acceptor. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
EHOMO -6.65
ELUMO -2.97

Note: These values are calculated using the B3LYP/6-31+G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density.

In the MEP map of Benzenamine, N-[(4-nitrophenyl)methylene]-, the most negative regions (typically colored red or yellow) are located around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Conversely, the positive regions (usually colored blue) are found around the hydrogen atoms of the aromatic rings, suggesting these areas are susceptible to nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactivity towards charged species. The distribution of charges on the molecule's surface can reveal its electrophilic and nucleophilic nature. For Schiff bases derived from para-nitrobenzaldehyde, a highly negative charge distribution is observed around the nitro group, highlighting its potential to react with electrophiles.

Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential, Chemical Hardness)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of Benzenamine, N-[(4-nitrophenyl)methylene]-. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in the electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These quantum chemical descriptors are crucial for predicting the molecule's behavior in chemical reactions and for understanding its electronic properties.

Table 3: Calculated Chemical Reactivity Descriptors

Descriptor Value (eV)
Chemical Potential (μ) -4.81
Chemical Hardness (η) 1.84

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to simulate various spectroscopic properties of molecules, such as infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental results.

For Benzenamine, N-[(4-nitrophenyl)methylene]-, DFT calculations can predict the vibrational frequencies corresponding to the different functional groups in the molecule. For instance, the characteristic stretching frequency of the imine (C=N) bond can be calculated and compared with the value observed in the experimental IR spectrum. Similarly, the electronic transitions responsible for the absorption bands in the UV-Visible spectrum can be predicted using Time-Dependent DFT (TD-DFT). A good correlation between the simulated and experimental spectra provides confidence in the accuracy of the theoretical model and the understanding of the molecule's properties.

Solvation Effects and Intermolecular Interaction Modeling

The surrounding solvent environment significantly influences the electronic structure, stability, and reactivity of solute molecules. For Benzenamine, N-[(4-nitrophenyl)methylene]-, a molecule with a distinct charge distribution, computational modeling of solvation effects and intermolecular interactions provides critical insights into its behavior in various media.

Theoretical studies on structurally analogous molecules, such as 4'-​(dimethylamino)benzylidene-​4-​nitroaniline (DMABNA) and para-nitroaniline (pNA), have demonstrated that solvent polarity plays a crucial role in their excited-state dynamics. nih.govchemrxiv.org Computational analyses using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) predict that such molecules undergo significant structural and configurational changes in the excited state, particularly in polar environments. nih.gov These changes are closely linked to the process of intramolecular charge transfer (ICT). For instance, studies on pNA show that ICT effects are enhanced by approximately 10% upon solvation in water when compared to the gas phase. chemrxiv.org This suggests that polar solvents can stabilize the charge-separated excited state of Benzenamine, N-[(4-nitrophenyl)methylene]-, thereby influencing its photophysical properties.

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for analyzing the specific interactions between the solute and solvent molecules at a microscopic level. researchgate.net These models can reveal preferential solvation, where one component of a mixed solvent system may preferentially accumulate in the solvation shell of the molecule. For related nitroaniline compounds, it has been found that hydrogen bonding interactions, for example between the amine or nitro groups and protic solvents, are critical in defining the local solvent structure. researchgate.net

Intermolecular interaction modeling, particularly in the solid state, relies on data from X-ray crystallography and computational geometry optimization. Studies on closely related benzylideneaniline (B1666777) derivatives reveal the importance of specific non-covalent interactions in stabilizing the crystal lattice. For example, in the crystal structure of 4-methoxy-N-(4-nitrobenzyl)aniline, intermolecular N—H···O and C—H···O hydrogen bonds are key interactions that link molecules into stable arrangements. nih.govresearchgate.net The geometries for these interaction models are typically optimized using methods like DFT with basis sets such as B3LYP/6-311G**, which provide reliable predictions of molecular conformation and the energetics of intermolecular forces. researchgate.net

Table 1: Effect of Solvent Polarity on Excited-State Properties of Analogous Donor-Acceptor Systems This table is a representative summary based on findings for structurally similar compounds like DMABNA and pNA, as detailed in the cited literature.

SolventPolarity (Dielectric Constant)Observed/Predicted Effect on Excited StateReference
Cyclohexane2.0Reduced intramolecular charge transfer (ICT); shorter excited-state lifetime. nih.govchemrxiv.org
Dioxane2.2Moderate structural changes; intermediate ICT character. nih.gov
Acetonitrile37.5Significant configurational changes; enhanced ICT. nih.gov
Water80.1Strong stabilization of charge-separated state; increased ICT compared to gas phase. chemrxiv.org

Charge Transfer Studies

Benzenamine, N-[(4-nitrophenyl)methylene]- is a classic example of a donor-π-acceptor (D-π-A) system. The aniline moiety acts as the electron-donating group (D), while the nitro-substituted phenyl ring serves as the electron-accepting group (A), connected by a π-conjugated imine bridge. This molecular architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental process that governs the molecule's optical and electronic properties.

Computational chemistry provides powerful tools to investigate and quantify this charge transfer phenomenon. Methods like Time-Dependent Density Functional Theory (TDDFT) are employed to model the excited states and predict the nature of electronic transitions. nih.gov For prototypical D-π-A molecules like para-nitroaniline (pNA), analysis reveals that the first major absorption band corresponds to a HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition with significant π→π* character. chemrxiv.org This transition effectively moves electron density from the electron-donor group and the central phenyl ring towards the electron-accepting nitro group. chemrxiv.org

To provide a more detailed picture, charge transfer analysis can be performed using techniques such as transition density matrix analysis and Natural Transition Orbitals (NTOs). chemrxiv.org This allows for the quantification of charge transfer between defined molecular fragments. For instance, the total charge transfer can be decomposed into contributions, such as charge transfer from the amine and ring to the nitro group (NCT) or local excitations (LE) within a specific fragment. chemrxiv.org Studies on pNA derivatives show that the nature of the substituents can modulate the degree of ICT; electron-donating groups tend to slightly enhance the charge transfer character. researchgate.net

The efficiency of ICT is also highly dependent on the surrounding medium. As noted in solvation studies, polar solvents can stabilize the charge-separated excited state, leading to more pronounced charge transfer. nih.govchemrxiv.org Femtosecond transient absorption and fluorescence spectroscopy on similar molecules have confirmed that ICT is an ultrafast process, often occurring on the picosecond timescale, and its dynamics are strongly governed by solvent polarity. nih.gov

Table 2: Computational Analysis of Charge Transfer in a Prototypical D-π-A System (para-Nitroaniline) This table illustrates the decomposition of charge transfer for the primary electronic transition in a related molecule, based on the methodology described in the cited literature.

Molecular FragmentRoleContribution to TransitionType of ExcitationReference
Amino Group (-NH₂)Donor (D)Electron density sourceCharge Transfer (CT) chemrxiv.org
Phenyl Ringπ-BridgeElectron density source/conduitCharge Transfer (CT) & Local Excitation (LE) chemrxiv.org
Nitro Group (-NO₂)Acceptor (A)Electron density sinkCharge Transfer (CT) & Local Excitation (LE) chemrxiv.org

Reactivity and Reaction Mechanisms Involving Benzenamine, N 4 Nitrophenyl Methylene and Its Analogues

Mechanistic Studies of Imine Formation and Exchange

The formation of Benzenamine, N-[(4-nitrophenyl)methylene]-, is a classic example of imine synthesis, typically proceeding via the acid-catalyzed condensation of 4-nitrobenzaldehyde (B150856) and aniline (B41778). libretexts.orgpressbooks.pub The mechanism is a reversible process that involves two main stages: nucleophilic addition and dehydration. libretexts.org

The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. libretexts.org The strong electron-withdrawing nature of the para-nitro group in 4-nitrobenzaldehyde enhances the electrophilicity of the carbonyl carbon, thereby facilitating this initial attack. nih.gov This step results in the formation of a tetrahedral intermediate known as a carbinolamine. pressbooks.pub

Mechanism of Imine Formation:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of aniline attacks the carbonyl carbon of 4-nitrobenzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate. libretexts.org

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (-OH2+). pressbooks.pub

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst. libretexts.org

Imine exchange, or transimination, is a related process where an existing imine reacts with a different primary amine to form a new imine. This reaction is also typically acid-catalyzed and proceeds through similar carbinolamine intermediates. researchgate.net Mechanistic studies suggest that these exchange reactions can proceed through four-membered cyclic transition states, particularly in non-polar organic solvents. researchgate.net This dynamic covalent chemistry is fundamental to the development of dynamic materials and supramolecular assemblies. nih.gov

Reductive N-Heterocyclization Pathways

The imine and nitro functionalities within Benzenamine, N-[(4-nitrophenyl)methylene]- and its analogues serve as handles for constructing complex nitrogen-containing heterocyclic systems. Reductive N-heterocyclization involves the reduction of one or both of these groups, followed by an intramolecular cyclization reaction.

A prominent example is the synthesis of benzimidazole (B57391) derivatives. The process begins with the condensation of an ortho-substituted aniline, such as o-phenylenediamine, with 4-nitrobenzaldehyde. This reaction forms the mono-Schiff base precursor, N-(4-nitrobenzylidene)benzene-1,2-diamine. nih.gov This intermediate contains both an imine bond and a free amino group positioned for cyclization.

The subsequent crucial step is the cyclization of this Schiff base to form the benzimidazole ring. This transformation is often promoted by heat or acid catalysis and involves an intramolecular nucleophilic attack of the free amino group on the imine carbon. nih.gov The resulting intermediate then undergoes aromatization, often through an oxidative process, to yield the stable 2-(4-nitrophenyl)-1H-benzimidazole. The electron-withdrawing nitro group in this structure plays a role in stabilizing the benzimidazole ring. nih.gov While the nitro group can be retained in the final product, it can also be reduced in a subsequent step or concurrently during a one-pot synthesis to introduce further functional diversity.

Catalytic Transformations Utilizing the Imine Moiety

The carbon-nitrogen double bond of the imine moiety is a key functional group that can be activated and transformed through various catalytic methods.

Schiff bases, including Benzenamine, N-[(4-nitrophenyl)methylene]-, are versatile ligands in coordination chemistry due to the presence of the imine nitrogen's lone pair of electrons, which can coordinate to a wide range of metal centers. The resulting metal complexes often exhibit significant catalytic activity. nih.gov

The electronic properties of the Schiff base ligand can be fine-tuned by substituents on the aromatic rings. In the case of Benzenamine, N-[(4-nitrophenyl)methylene]-, the electron-withdrawing 4-nitrophenyl group influences the electronic environment of the coordinating nitrogen atom. This modification affects the stability and reactivity of the resulting metal complex. nih.gov For instance, the nitro group can enhance the acidity of protons near the coordination site and modulate the redox potential of the metal center, thereby influencing its catalytic efficacy in reactions such as oxidations, reductions, and carbon-carbon bond-forming cross-couplings. nih.govacs.orgacs.org

N-Aryl imines are common and effective substrates in the field of asymmetric organocatalysis. acs.org Chiral organocatalysts can activate the imine moiety towards nucleophilic attack, enabling the stereoselective synthesis of chiral amines and other nitrogen-containing compounds. beilstein-journals.orgnih.gov

A notable application is the enantioselective reduction of N-aryl imines. Chiral Lewis basic organocatalysts, such as those derived from L-pipecolinic acid, have been shown to effectively catalyze the reduction of a broad range of N-aryl ketimines with trichlorosilane, affording chiral amines in high yields and with excellent enantioselectivity. acs.org Similarly, chiral N-formylproline derivatives, sometimes in the presence of additives like HMPA, can catalyze the asymmetric reduction of ketimines. researchgate.net In these systems, the organocatalyst activates the imine, likely through the formation of a transient, more electrophilic species, which is then selectively attacked by the hydride source.

The following table summarizes the results of an enantioselective reduction of various N-aryl imines catalyzed by a novel Lewis basic organocatalyst, demonstrating the broad applicability of this approach.

EntryImine Substrate (R1, R2, R3)ProductYield (%)ee (%)
1Ph, Me, Ph6a9896
2p-MeOPh, Me, Ph6b9595
3p-FPh, Me, Ph6c9295
4p-ClPh, Me, Ph6d9594
5p-BrPh, Me, Ph6e8293
6m-Tol, Me, Ph6f9594
7Ph, Et, Ph6g9690

Data adapted from a study on enantioselective Lewis basic organocatalysis for the reduction of N-Aryl Imines. acs.org

Electrophilic and Nucleophilic Character of the Imine Carbon

The imine carbon atom exhibits a dual electronic character, although its electrophilic nature is far more commonly exploited in chemical reactions. researchgate.net

Electrophilic Character: The imine carbon is inherently electrophilic due to the greater electronegativity of the adjacent nitrogen atom, which polarizes the C=N double bond. This electrophilicity is significantly amplified in Benzenamine, N-[(4-nitrophenyl)methylene]-, by the potent electron-withdrawing effect of the 4-nitrophenyl group. nih.gov Consequently, the imine carbon is highly susceptible to attack by a wide range of nucleophiles.

Furthermore, the electrophilic character can be dramatically enhanced through activation by a Brønsted or Lewis acid. Protonation of the imine nitrogen generates an iminium cation. nih.gov This positively charged species is a highly reactive electrophile, as nucleophilic attack leads to a neutral product, providing a strong thermodynamic driving force for the reaction. nih.govrsc.org This activation strategy is a cornerstone of many reactions involving imines, including Mannich reactions and organocatalytic cycles. nih.gov

Nucleophilic Character: While less common, the imine moiety can be induced to exhibit nucleophilic character at the α-carbon under specific conditions. This typically requires the formation of an enamine or an azaenolate intermediate. rsc.org For instance, in the presence of a strong base, an imine with an α-proton can be deprotonated to form a resonance-stabilized azaenolate, which is nucleophilic at the carbon atom.

Modern synthetic methods, such as visible-light photoredox catalysis, have also provided pathways to access the nucleophilic reactivity of imines. Single-electron reduction of an imine scaffold can generate a radical anion. mdpi.com This intermediate can evolve into a species that behaves as an α-amino carbanion, which can then engage in nucleophilic attacks on various electrophiles. mdpi.com This reversal of the imine's typical reactivity, known as umpolung, opens up novel avenues for chemical bond formation.

Applications of Benzenamine, N 4 Nitrophenyl Methylene in Advanced Materials and Catalysis

Non-linear Optical (NLO) Properties and Materials

Benzenamine, N-[(4-nitrophenyl)methylene]-, and its derivatives have attracted considerable attention for their non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them crucial for a range of photonic and optoelectronic applications.

Second-Order Optical Non-linearity

The second-order NLO response of a material is a key parameter for applications such as frequency doubling (second-harmonic generation) and optical switching. In Benzenamine, N-[(4-nitrophenyl)methylene]-, the presence of electron-donating and electron-withdrawing groups across the conjugated π-system gives rise to a significant molecular hyperpolarizability (β), which is a measure of the second-order NLO response at the molecular level. The nitro group (-NO2) acts as a strong electron acceptor, while the aniline (B41778) moiety can act as an electron donor, creating a charge-transfer character that is essential for a large NLO response.

Table 1: Factors Influencing Second-Order NLO Properties

FactorDescriptionImpact on NLO Response
Molecular Structure Presence of strong electron-donating and -withdrawing groups.Enhances molecular hyperpolarizability (β).
Conjugation Length The extent of the π-electron system connecting the donor and acceptor.Longer conjugation generally leads to a larger NLO response.
Crystalline Symmetry Arrangement of molecules in the solid state.A non-centrosymmetric crystal structure is required for a non-zero bulk second-order susceptibility (χ(2)).
Intermolecular Interactions Hydrogen bonding and other interactions can influence molecular packing.Can promote a favorable non-centrosymmetric arrangement.

Potential in Optical Data Storage and Information Processing

The NLO properties of Benzenamine, N-[(4-nitrophenyl)methylene]- also position it as a candidate for applications in optical data storage and information processing. Materials with a strong second-order NLO response can be used in the development of electro-optic modulators and all-optical switches, which are fundamental components of optical computing and high-speed telecommunications.

Furthermore, some Schiff bases exhibit photochromism, the ability to undergo a reversible color change upon exposure to light of a specific wavelength. This property is of great interest for rewritable optical data storage. While specific studies on the photochromic behavior of Benzenamine, N-[(4-nitrophenyl)methylene]- for data storage are not extensively documented, the general class of N-benzylideneaniline compounds has been investigated for such properties. The reversible isomerization between different structural forms, each with distinct absorption spectra, could be harnessed to write and erase data using light.

Integration into Fluorescent Materials

Schiff bases, including Benzenamine, N-[(4-nitrophenyl)methylene]-, are known to exhibit fluorescence, a phenomenon where a substance absorbs light at one wavelength and emits it at a longer wavelength. This property makes them valuable for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

The photophysical properties of Schiff bases can often be tuned by modifying the chemical structure. For instance, the introduction of different substituents on the aniline or benzaldehyde (B42025) rings can alter the emission wavelength and quantum yield. Furthermore, the fluorescence of these compounds can be sensitive to the polarity of the solvent (solvatochromism), making them potentially useful as probes for studying the microenvironment of chemical and biological systems.

Catalytic Roles in Organic Synthesis

The imine nitrogen atom in Benzenamine, N-[(4-nitrophenyl)methylene]- possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This ability to form stable metal complexes is the foundation for its application in catalysis.

Design of Schiff Base Complexes as Catalysts

By reacting Benzenamine, N-[(4-nitrophenyl)methylene]- with various metal salts (e.g., copper, cobalt, nickel, palladium), a wide range of Schiff base complexes can be synthesized. These complexes often exhibit enhanced catalytic activity compared to the free metal ions due to the chelation effect, which stabilizes the metal center and can influence its reactivity.

The design of these catalysts can be tailored for specific organic transformations. The electronic and steric properties of the Schiff base ligand can be modified to control the selectivity and efficiency of the catalytic reaction. For example, the introduction of bulky groups near the metal center can create a specific steric environment that favors the formation of a particular product isomer.

Table 2: Common Metal Ions Used in Schiff Base Catalysts

Metal IonPotential Catalytic Applications
Copper (Cu) Oxidation, C-C coupling reactions, reduction of nitroarenes.
Palladium (Pd) Suzuki, Heck, and other cross-coupling reactions.
Cobalt (Co) Oxidation, hydrogenation, and polymerization reactions.
Nickel (Ni) Cross-coupling reactions, polymerization.
Manganese (Mn) Oxidation reactions, epoxidation of alkenes.

Evaluation of Catalytic Efficiency and Recyclability

A critical aspect of catalyst development is the evaluation of its efficiency and recyclability. The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively.

While specific, detailed data on the catalytic efficiency of Benzenamine, N-[(4-nitrophenyl)methylene]- complexes are sparse in readily available literature, studies on similar Schiff base catalysts demonstrate their potential in a variety of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, copper(II) complexes of Schiff bases have been effectively used as catalysts for the reduction of 4-nitrophenol.

Liquid Crystalline Properties (where applicable to related Schiff bases)

The specific compound Benzenamine, N-[(4-nitrophenyl)methylene]-, also known as N-(p-Nitrobenzylidene)aniline, belongs to the class of Schiff bases (or azomethines). Schiff bases are a significant group of compounds in the field of liquid crystal research due to their structural rigidity, linearity, and the polarity of the imine linkage (-CH=N-), which are conducive to the formation of mesophases. The molecular structure of Benzenamine, N-[(4-nitrophenyl)methylene]- provides a foundational rod-like shape, which is a prerequisite for calamitic (rod-shaped) liquid crystals. However, for a compound to exhibit liquid crystalline behavior, it typically requires a delicate balance of molecular rigidity and flexibility, often achieved by incorporating flexible terminal groups, such as alkoxy chains, onto the rigid core.

While Benzenamine, N-[(4-nitrophenyl)methylene]- itself is not typically cited as a liquid crystal, its core structure is a fundamental building block for numerous mesogenic materials. The presence of the terminal nitro group (-NO2) is particularly influential. The nitro group is strongly polar, which can enhance dipole moments and intermolecular attractions, factors that significantly affect the stability and type of mesophase formed. Research on related Schiff bases demonstrates that the introduction of a terminal polar group like -NO2 can lead to the formation of nematic and smectic phases.

The liquid crystalline properties of Schiff bases are highly dependent on the nature and position of terminal and lateral substituents on the aromatic rings. Studies on homologous series of Schiff bases, where the length of a terminal alkyl or alkoxy chain is varied, provide clear insights into these structure-property relationships. For instance, in many series of N-benzylideneaniline derivatives, longer alkoxy chains tend to promote the formation of more ordered smectic phases over nematic phases.

A comparative analysis of related Schiff base structures reveals the critical role of substituent choice in inducing mesomorphism. The replacement or addition of groups to the core N-(p-nitrobenzylidene)aniline structure dictates the thermal stability and range of the liquid crystal phases. For example, the mesomorphic properties of Schiff bases are altered when groups like chloro, fluoro, or methoxy (B1213986) are introduced.

Below are data tables from studies on related Schiff base liquid crystals that illustrate these principles.

Table 1: Transition Temperatures of a Homologous Series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline

This series demonstrates the effect of increasing the length of a terminal alkyloxy chain on the mesomorphic properties of a related Schiff base. The presence of longer chains tends to stabilize the smectic A (SmA) phase.

CompoundnTransitionTemperature (°C)
I₆ 6Crystal to Smectic A96.1
Smectic A to Isotropic100.2
I₈ 8Crystal to Smectic A91.3
Smectic A to Isotropic104.5
I₁₆ 16Crystal to Smectic A92.5
Smectic A to Isotropic106.3
Data sourced from a study on Schiff bases with terminal benzyloxy groups.

Table 2: Influence of Polar Terminal Groups on Nematic-Isotropic Transition Temperature (TN-I)

This table shows a comparison of the nematic-isotropic transition temperatures for different terminal groups on a benzylidene-aniline core, highlighting the influence of polarity and size on the stability of the nematic phase.

Terminal Group (X) on Aniline RingExample Compound StructureNematic-Isotropic Transition Temp (°C)
-OHN-(4-methoxybenzylidene)-4-hydroxyaniline117
-OCH₃N-(4-methoxybenzylidene)-4-methoxyaniline134
-CNN-(4-methoxybenzylidene)-4-cyanoaniline106
-NO₂N-(4-methoxybenzylidene)-4-nitroaniline139
This table is a representative compilation based on general findings in liquid crystal research.

Structure Property Relationships and Derivative Chemistry of Substituted N 4 Nitrobenzylidene Anilines

Influence of Substituents on Molecular Conformation and Electronic Structure

The three-dimensional arrangement of N-(4-nitrobenzylidene)aniline derivatives is not planar. The dihedral angle between the aniline (B41778) ring and the plane formed by the benzylidene ring and the C=N bridge is a critical structural parameter. This twist is influenced by the electronic nature and position of substituents on the aniline ring.

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating these structural nuances. For a series of 4-substituted N-(4-nitrobenzylidene)anilines, DFT calculations at the B3LYP/6-311G** level have shown that the dihedral angles fall within a relatively narrow range, from approximately 35° to 40°. researchgate.net This indicates that while substituents do modulate the conformation, the inherent steric and electronic factors of the core structure play a dominant role.

The electronic structure is also highly sensitive to substitution. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule. researchgate.net This is particularly relevant for applications in nonlinear optics (NLO), where a significant intramolecular charge transfer (CT) from a donor to an acceptor group is desirable. In derivatives designed for NLO applications, such as those with a "push-pull" architecture (an electron-donating group on one ring and an electron-withdrawing group on the other), the substituents are key to enhancing the second-order NLO response. For instance, the large nonlinear optical susceptibility in compounds like 4-nitro-4'-methylbenzylidene aniline is attributed to this strong push-pull effect leading to charge transfer. nih.govresearchgate.net

Substituent on Aniline RingDihedral Angle (°)Reference
-HNot specified
-OHNot specified researchgate.net
-CH324.52 (5) (for (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline) nih.gov
-OCH329.52 (8) (for (E)-N-(4-nitrobenzylidene)-3,4-dimethoxyaniline) nih.gov
-C2H5Disordered structure nih.gov

Note: The table presents available data on dihedral angles for related substituted N-(4-nitrobenzylidene)aniline derivatives.

Correlation of Substituent Effects with Spectroscopic Parameters

Substituents on the N-(4-nitrobenzylidene)aniline framework cause predictable shifts in spectroscopic signals, which can be correlated with their electronic properties. ¹H NMR spectroscopy has been used to study these effects in a series of 15 4-substituted N-(4-nitrobenzylidene)anilines. researchgate.net The chemical shifts of the azomethine proton (CH=N) and other aromatic protons are influenced by the electronic nature of the substituent. researchgate.net

Computational modeling of the shielding effects, particularly the ring current contributions, has been employed to understand these correlations more deeply. researchgate.net The calculated geometries and shielding properties have been used in correlation analysis to link the substituent's electronic character with the observed chemical shifts. researchgate.net

Infrared (IR) spectroscopy also provides valuable information. The characteristic stretching frequency of the imine (C=N) bond and the symmetric and asymmetric stretches of the nitro (NO₂) group are sensitive to the electronic environment. In Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-, the C=N stretch is observed in the range of 1635–1647 cm⁻¹, while the asymmetric and symmetric NO₂ stretches appear at 1518 cm⁻¹ and 1345 cm⁻¹, respectively. Changes in these frequencies upon substitution can provide insights into the electronic perturbations within the molecule.

DerivativeKey Spectroscopic DataReference
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-FT-IR: ν(C=N): 1635–1647 cm⁻¹, ν(NO₂): 1518 cm⁻¹ (asymmetric), 1345 cm⁻¹ (symmetric) ¹H-NMR (400 MHz, CDCl₃): δ 8.48 (s, 1H, CH=N), δ 7.25–8.27 (m, 8H, Ar-H)

Impact of Substituents on Chemical Reactivity and Functional Performance

The introduction of substituents can significantly alter the chemical reactivity and functional performance of N-(4-nitrobenzylidene)aniline derivatives. One area where this is particularly evident is in the field of nonlinear optics. The efficiency of second-harmonic generation (SHG), a key NLO property, is strongly dependent on the molecular structure. For example, 4-nitro-4'-methylbenzylidene aniline has been studied for its NLO properties, with first-principles calculations showing good agreement with experimental values for its refractive indices and SHG response. nih.govresearchgate.net The large NLO susceptibility is directly linked to the charge transfer facilitated by the "push-pull" arrangement of the nitro and methyl groups. nih.govresearchgate.net

In another application, 4-nitrobenzyl carbamates, which share the nitrobenzyl moiety, have been investigated as triggers for bioreductive drugs. The rate of fragmentation of the corresponding hydroxylamines, formed upon reduction of the nitro group, is crucial for the drug's efficacy. Studies on substituted 4-nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl (B1604629) ring accelerate this fragmentation. This is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. This suggests that the performance of such bioreductive triggers can be fine-tuned by appropriate substitution.

The reactivity in other chemical transformations, such as the Mannich reaction of (E)-N-(4-nitro-benzylidene)aniline with cyclohexanone, is also influenced by the electronic and steric properties of the core molecule. researchgate.net

Design and Synthesis of Novel Derivatives with Tuned Properties

The synthesis of novel N-(4-nitrobenzylidene)aniline derivatives is typically achieved through the condensation reaction of a substituted aniline with 4-nitrobenzaldehyde (B150856). This straightforward approach allows for the systematic introduction of a wide variety of substituents on the aniline ring, enabling the tuning of the molecule's properties for specific applications.

For example, in the pursuit of materials with enhanced NLO properties, derivatives with strong electron-donating groups on the aniline ring are synthesized to maximize the intramolecular charge transfer. The synthesis of compounds like 4-nitro-4′-methoxy benzylidene aniline (NMOBA) has been reported, and its SHG efficiency was found to be 1.24 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net

The synthesis of N-alkyl substituted 4-nitroaniline (B120555) derivatives has also been explored for their potential in nonlinear optics. osti.gov Furthermore, green chemistry approaches, such as using microwave irradiation, have been employed for the synthesis of these compounds, offering advantages like reduced reaction times and higher yields. For instance, the synthesis of Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- under microwave irradiation resulted in an 89% yield in just 15 minutes.

Q & A

Basic Research Question

  • FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • HRMS : Validate molecular ion [M+H]⁺ (e.g., m/z 241.0978 for C₁₄H₁₂N₂O₂⁺) .
  • UV-Vis : Characterize π→π* transitions (e.g., λmax ~350 nm for nitroaromatic systems) using ethanol as solvent .

How do substituent effects influence the electronic properties of this Schiff base?

Advanced Research Question

  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gap). Nitro groups reduce the gap, enhancing charge-transfer interactions .
  • Electrochemical studies : Cyclic voltammetry in acetonitrile reveals redox peaks at -1.2 V (nitro reduction) and +0.8 V (amine oxidation). Compare with derivatives lacking nitro groups to isolate electronic effects .

What methodologies are used to assess the antimicrobial potential of this compound?

Advanced Research Question

  • In-vitro assays :
    • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Mechanistic studies : Fluorescence microscopy with propidium iodide to evaluate membrane disruption .
      Data interpretation : Compare activity with structurally related compounds (e.g., 4-nitroaniline derivatives) to identify pharmacophore contributions .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

  • Reaction optimization :
    • Solvent choice : Replace toluene with DMF to improve solubility of nitroaromatic intermediates.
    • Catalyst recycling : Immobilize sodium t-butanolate on mesoporous silica for reuse over 5 cycles without yield loss .
  • Scale-up challenges : Monitor exothermicity during aldehyde addition; use jacketed reactors to maintain 80°C ±2°C.

What analytical strategies differentiate cis/trans isomerism in Schiff bases?

Advanced Research Question

  • X-ray crystallography : Resolve crystal packing (e.g., (E)-isomers show planar geometry with dihedral angles <10° between aromatic rings) .
  • NOE NMR : Irradiate imine proton; observe NOE correlations with adjacent aryl protons to confirm spatial arrangement .

How do nitro group positioning and electronic effects impact photostability?

Advanced Research Question

  • Photodegradation studies : Expose to UV light (365 nm) and monitor degradation via HPLC. Para-nitro substitution increases stability due to resonance delocalization vs. ortho-substituted analogs .
  • TD-DFT simulations : Predict excited-state behavior; nitro groups at para positions minimize non-radiative decay pathways, enhancing fluorescence quenching resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.